

What is the chemical structure of DNDI-6148?

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Compound of Interest		
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An In-depth Technical Guide to **DNDI-6148**: A Preclinical Benzoxaborole Candidate for Visceral Leishmaniasis

Introduction

Visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani and Leishmania infantum, remains a significant global health challenge, particularly in impoverished regions.[1] Current therapeutic options are often hampered by issues of toxicity, resistance, and the need for parenteral administration. **DNDI-6148** is a novel, orally bioavailable benzoxaborole compound that has emerged as a promising preclinical candidate for the treatment of VL.[1][2] [3][4] Developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners, **DNDI-6148** has demonstrated potent antileishmanial activity both in vitro and in vivo.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data for **DNDI-6148**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

DNDI-6148 is chemically identified as N-(1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide.[6] Its structure is characterized by a benzoxaborole core linked to a substituted triazole carboxamide moiety.

Chemical Structure of **DNDI-6148**

Caption: Chemical structure of **DNDI-6148**.

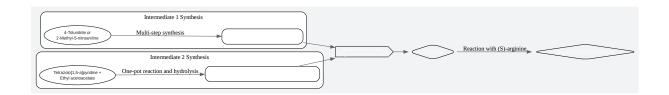


Identifier	Value
IUPAC Name	N-(1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide[6]
CAS Number	2243909-59-1[6]
Molecular Formula	C16H14BN5O3[6]
Molecular Weight	335.13 g/mol [6]
SMILES	O=C(C1=C(C)N(C2=CC=CC=N2)N=N1)NC3=C C4=C(COB4O)C=C3[6]

Synthesis

The synthesis of **DNDI-6148** is achieved through a convergent approach involving the coupling of two key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.[7][8] The amide bond formation between these two fragments yields the final compound.[7][8]

Synthetic Scheme Overview



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Caption: Overview of the convergent synthesis of **DNDI-6148**.

Experimental Protocols

Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: Two practical, scalable routes have been developed to synthesize this key intermediate from inexpensive starting materials, avoiding a challenging nitration step of 1-hydroxy-2,1-benzoxaborolane.



- Route 1: A five-step sequence starting from 4-tolunitrile, with a key Hofmann rearrangement step, resulting in a 40% overall yield.[9]
- Route 2: Starting from 2-methyl-5-nitroaniline, this route features borylation of the aniline and continuous flow hydrogenation as key steps, achieving a 46% overall yield.[9] This second approach is noted as more practical for large-scale synthesis due to milder conditions and easier isolation.[9]

Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This intermediate is synthesized in a one-pot reaction between tetrazolo[1,5-a]pyridine and ethyl acetoacetate under basic conditions to form the triazole ring.[7][8] Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.[7][8]

Final Amide Coupling: The amide bond between 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is formed using standard peptide coupling reagents.[1]

Method: One reported method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in DMF (N,N-Dimethylformamide) at room temperature.[1]

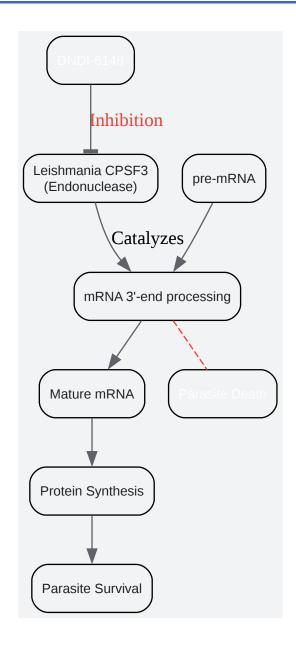
Formation of the Arginine Monohydrate Adduct: For development purposes, the free acid of **DNDI-6148** is converted to a crystalline arginine monohydrate adduct by reaction with (S)-arginine.[7][8] This salt form was selected for safety studies and clinical administration.[2]

Mechanism of Action

DNDI-6148 exerts its antileishmanial effect through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[1][2][3][4] CPSF3 is a critical enzyme in the parasite's mRNA processing machinery. By inhibiting this enzyme, **DNDI-6148** disrupts the normal processing of pre-mRNA, leading to a failure in producing mature, functional mRNAs. This ultimately results in parasite death.

Proposed Mechanism of Action of **DNDI-6148**





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Caption: **DNDI-6148** inhibits CPSF3, disrupting mRNA processing and leading to parasite death.

Preclinical Data

DNDI-6148 has undergone extensive preclinical evaluation, demonstrating potent activity against Leishmania parasites and a promising safety profile.

In Vitro Activity and Cytotoxicity



DNDI-6148 has shown potent activity against various Leishmania species.

Assay	Cell Line / Parasite	Result	Reference
Cytotoxicity (CC50)	Human MRC5 cells	> 64 μM	[10]
Cytotoxicity (CC50)	Mouse primary peritoneal macrophages	> 64 μM	[10]

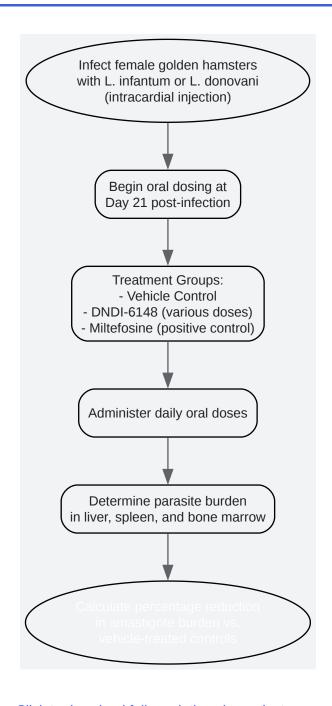
In Vivo Efficacy

Impressive efficacy has been observed in animal models of visceral leishmaniasis.

Animal Model	Parasite Strain	Dose	Efficacy	Reference
Hamster	L. infantum / L. donovani	25 - 50 mg/kg/day (oral)	>98% reduction in parasite burden	[1][2][3][4]
Hamster (L. infantum)	50 mg/kg (QD, oral)	>95% reduction in parasite burden in liver and spleen	[1]	
Hamster (L. infantum)	100 mg/kg (QD, oral)	>95% reduction in parasite burden in liver and spleen	[1]	_

Experimental Workflow for In Vivo Efficacy Studies





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Caption: Workflow for evaluating the in vivo efficacy of **DNDI-6148** in the hamster model of VL.

Safety and Toxicology

Preclinical safety studies were conducted with the arginine monohydrate salt of **DNDI-6148**.

 Genotoxicity: Standard in vitro and in vivo genotoxicity tests did not indicate any genotoxic or clastogenic potential.



- Cardiotoxicity:In vitro hERG assays showed no significant inhibition of the hERG potassium channel (IC50 >30.0 μM).[2] A four-week GLP toxicity study in conscious Cynomolgus monkeys at oral doses up to 15 mg/kg showed no effects on QTc intervals.[2]
- Reproductive Toxicology: Preclinical studies revealed reproductive toxicity signals, which led to the deprioritization of the clinical development of **DNDI-6148** for leishmaniasis in 2023, as it might require the use of contraceptives for women of childbearing potential.[9][11]

Clinical Development Status

A Phase I single ascending dose study in healthy male volunteers was completed in early 2022.[9][11] The study found that **DNDI-6148** was safe and well-tolerated after a single oral dose.[9][11] However, due to the findings in preclinical reproductive toxicology studies, the clinical development of **DNDI-6148** for leishmaniasis has been put on hold as of 2024.[9][11] The potential of **DNDI-6148** for Chagas disease is also being assessed.[11]

Conclusion

DNDI-6148 is a potent benzoxaborole with a novel mechanism of action against Leishmania parasites. It has demonstrated excellent in vitro and in vivo efficacy, coupled with good pharmacokinetic properties and a generally acceptable safety profile in early studies. While its development for leishmaniasis is currently paused due to reproductive toxicity concerns, the extensive preclinical and early clinical data generated for **DNDI-6148** provide valuable insights for the development of future antileishmanial drugs, particularly within the promising class of oxaboroles.

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